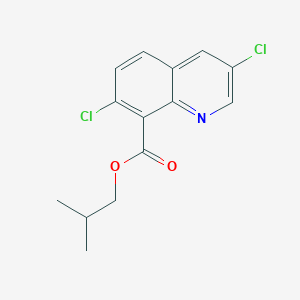
2-Methylpropyl 3,7-dichloroquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of isobutyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: Isobutyl 3,7-dichloroquinoline-8-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of isobutyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Isobutyl 3,7-dichloroquinoline-8-carboxylate can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide known for its selective action against certain weed species.
Chloroquine: An antimalarial drug with a well-established mechanism of action.
Quinoline-8-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: Isobutyl 3,7-dichloroquinoline-8-carboxylate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.
Properties
CAS No. |
381686-75-5 |
|---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-methylpropyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8(2)7-19-14(18)12-11(16)4-3-9-5-10(15)6-17-13(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
RRFWOGWLJIBHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


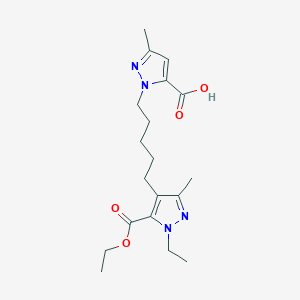
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
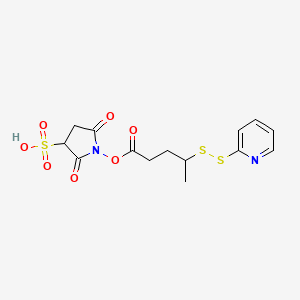
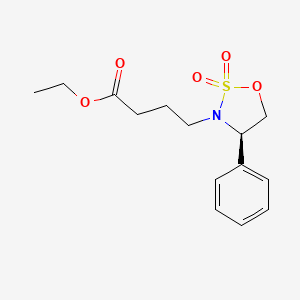
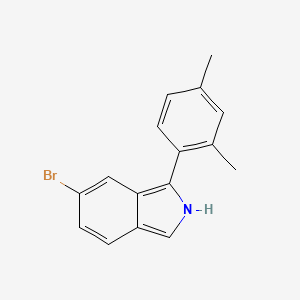
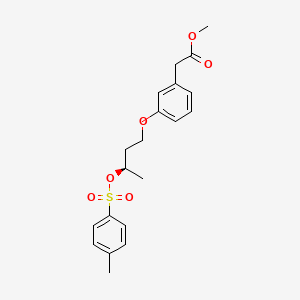

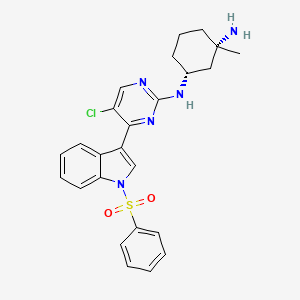
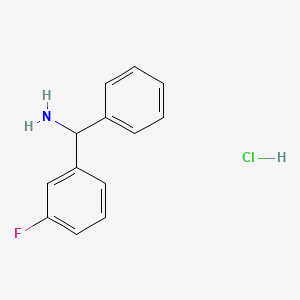
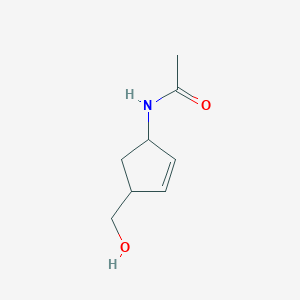
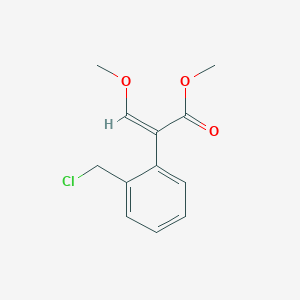
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid](/img/structure/B15062423.png)
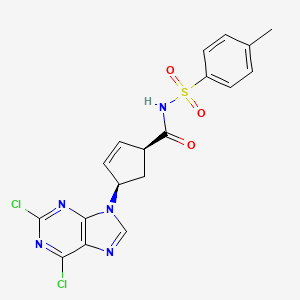
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
